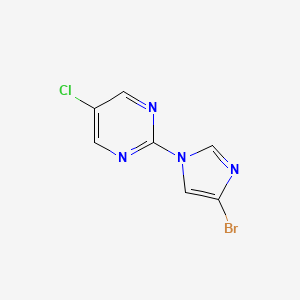

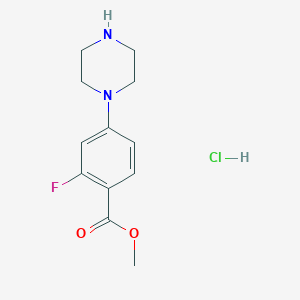

Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-Fluor-4-(Piperazin-1-yl)benzoat-Hydrochlorid: ist eine chemische Verbindung mit der Summenformel C12H15ClFN2O2. Es ist ein Derivat des Benzoats, das einen Piperazinring substituiert an der 4-Position und ein Fluoratom an der 2-Position aufweist. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Methyl-2-Fluor-4-(Piperazin-1-yl)benzoat-Hydrochlorid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit 2-Fluor-4-Nitrobenzoesäure und Piperazin.

Veresterung: Die Carboxylgruppe der 2-Fluor-4-Nitrobenzoesäure wird unter Verwendung von Methanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure verestert, um Methyl-2-Fluor-4-Nitrobenzoat zu bilden.

Reduktion: Die Nitrogruppe wird dann mit einem Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Amingruppe reduziert, wodurch Methyl-2-Fluor-4-Aminobenzoat entsteht.

Substitution: Die Amingruppe wird mit Piperazin in Gegenwart eines Kupplungsgases wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) umgesetzt, um Methyl-2-Fluor-4-(Piperazin-1-yl)benzoat zu bilden.

Hydrochloridbildung: Schließlich wird die Verbindung durch Reaktion mit Salzsäure in ihr Hydrochloridsalz umgewandelt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei häufig Durchflussreaktoren eingesetzt werden, um die Reaktionsausbeute und -effizienz zu verbessern. Der Einsatz von automatisierten Systemen sorgt für eine präzise Kontrolle der Reaktionsbedingungen, was zu Produkten mit hoher Reinheit führt.

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: Methyl-2-Fluor-4-(Piperazin-1-yl)benzoat-Hydrochlorid kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Die Verbindung kann mit Reagenzien wie Lithiumaluminiumhydrid reduziert werden, wobei insbesondere die Estergruppe angegriffen wird, um den entsprechenden Alkohol zu bilden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere am Fluoratom, unter Verwendung von Nucleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine in polaren aprotischen Lösungsmitteln wie Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten Benzoaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Methyl-2-Fluor-4-(Piperazin-1-yl)benzoat-Hydrochlorid wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, insbesondere bei der Entwicklung von Pharmazeutika.

Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen von Piperazinderivaten mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf neurologische Erkrankungen und Krebs abzielen.

Industrie: In der Industrie wird es bei der Synthese von Spezialchemikalien und als Baustein für komplexere Moleküle eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2-Fluor-4-(Piperazin-1-yl)benzoat-Hydrochlorid umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Es ist bekannt, dass der Piperazinring mit Neurotransmitterrezeptoren wechselwirkt und deren Aktivität möglicherweise moduliert. Das Fluoratom erhöht die Lipophilie der Verbindung, wodurch ihre Fähigkeit verbessert wird, biologische Membranen zu durchqueren und ihre Zielstellen zu erreichen.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, especially targeting the ester group to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Methyl-3-Fluor-4-(Piperazin-1-yl)benzoat

- Methyl-4-(Piperazin-1-yl)benzoat-Hydrochlorid

- Methyl-4-[2-(Piperazin-1-yl)ethoxy]benzoat-Hydrochlorid

Vergleich:

- Methyl-2-Fluor-4-(Piperazin-1-yl)benzoat-Hydrochlorid ist durch das Vorhandensein des Fluoratoms an der 2-Position einzigartig, was seine chemische Reaktivität und biologische Aktivität deutlich beeinflusst.

- Methyl-3-Fluor-4-(Piperazin-1-yl)benzoat hat das Fluoratom an der 3-Position, was zu unterschiedlichen sterischen und elektronischen Effekten führt.

- Methyl-4-(Piperazin-1-yl)benzoat-Hydrochlorid fehlt das Fluoratom, was zu unterschiedlichen pharmakokinetischen Eigenschaften führt.

- Methyl-4-[2-(Piperazin-1-yl)ethoxy]benzoat-Hydrochlorid weist eine Ethoxygruppe auf, die seine Löslichkeit und Reaktivität verändert.

Eigenschaften

Molekularformel |

C12H16ClFN2O2 |

|---|---|

Molekulargewicht |

274.72 g/mol |

IUPAC-Name |

methyl 2-fluoro-4-piperazin-1-ylbenzoate;hydrochloride |

InChI |

InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H |

InChI-Schlüssel |

JKNBRJXBNTYKRR-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)

![{1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11715014.png)

![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)

![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)

![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)

![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)

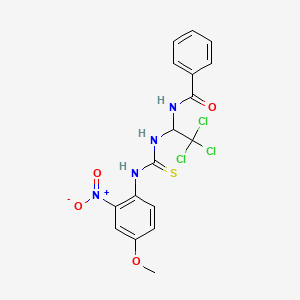

![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)